molecular formula C13H19N3O3 B1678548 Pyroxamide CAS No. 382180-17-8

Pyroxamide

カタログ番号: B1678548
CAS番号: 382180-17-8
分子量: 265.31 g/mol
InChIキー: PTJGLFIIZFVFJV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyroxamide is a synthetic derivative of hydroxamic acid with notable antineoplastic properties. It functions primarily as an inhibitor of histone deacetylases, which are enzymes involved in the transcriptional regulation of genes. This compound has been investigated for its potential in treating various cancers, including leukemia, lymphoma, small intestine cancer, precancerous conditions, and myelodysplastic syndromes .

準備方法

Synthetic Routes and Reaction Conditions: Pyroxamide can be synthesized through a series of chemical reactions involving the formation of an amide bond. One common method involves the reaction of suberoyl chloride with 3-aminopyridine in the presence of a base, followed by the addition of hydroxylamine to form the hydroxamic acid moiety .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

化学反応の分析

Types of Reactions: Pyroxamide primarily undergoes reactions typical of hydroxamic acids and amides. These include:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Pyroxamide is a hybrid polar compound and a member of a class of compounds currently under development as an anticancer agent . It functions as a potent inhibitor of histone deacetylases (HDACs) and has demonstrated the ability to induce differentiation and/or apoptosis in various transformed cells .

Scientific Research Applications

This compound has been investigated for its potential in treating malignancies due to its ability to inhibit transformed cell growth . Research indicates that this compound induces terminal differentiation in murine erythroleukemia (MEL) cells and causes growth inhibition via cell cycle arrest or apoptosis in MEL, prostate carcinoma, bladder carcinoma, and neuroblastoma cells .

Preclinical Studies

  • In vitro studies this compound induces growth suppression and cell death in human rhabdomyosarcoma (RMS) cells in vitro .
  • In vivo studies Administration of this compound (100 or 200 mg/kg/day) to nude mice significantly suppressed the growth of s.c. CWR22 prostate cancer xenografts .

Clinical Trials

This compound has been used in trials for treating Leukemia, Lymphoma, Small Intestine Cancer, Precancerous Condition, and Myelodysplastic Syndromes .

Comparison with Other HDAC Inhibitors

In a study employing virtual screening of drugs, this compound was used as a reference HDAC1 inhibitor, demonstrating a binding affinity of -5.9 kcal/mol . Another novel HDACI, Scriptaid, was identified using a high-throughput system. Scriptaid has a common structure with trichostatin A (TSA) and suberoylanilide hydroxamic acid (SAHA) .

Potential Impacts

類似化合物との比較

Uniqueness of this compound: this compound is distinguished by its enhanced solubility in aqueous solutions compared to other histone deacetylase inhibitors like SAHA and CBHA. This property makes it more suitable for certain therapeutic applications and easier to formulate for clinical use .

生物活性

Pyroxamide, chemically known as suberoyl-3-aminopyridineamide hydroxamic acid, is a compound that has garnered attention for its biological activity, particularly as a histone deacetylase (HDAC) inhibitor. This article delves into the compound's mechanisms of action, its effects on various cancer cell lines, and its potential therapeutic applications.

This compound functions primarily as an HDAC inhibitor, which plays a crucial role in regulating gene expression through histone acetylation. By inhibiting HDAC1, this compound promotes the accumulation of acetylated core histones, leading to altered gene expression patterns associated with cell differentiation and apoptosis in cancer cells.

Key Findings:

  • HDAC Inhibition : this compound exhibits potent inhibition of HDAC1 with an ID50 of approximately 100 nM .
  • Induction of Differentiation and Apoptosis : In murine erythroleukemia (MEL) cells, this compound induced terminal differentiation and inhibited growth through cell cycle arrest and apoptosis .

Biological Activity in Cancer Models

Research has demonstrated this compound's efficacy against various cancer types, including prostate carcinoma, bladder carcinoma, and neuroblastoma.

In Vitro Studies:

  • Cell Lines Tested : this compound was tested on MEL cells and human cancer cell lines.
  • Results : At micromolar concentrations, it induced significant growth inhibition and apoptosis .

In Vivo Studies:

  • Xenograft Models : Administration of this compound (100 or 200 mg/kg/day) in nude mice resulted in significant suppression of CWR22 prostate cancer xenografts without notable toxicity .
  • Biomarkers : Despite effective tumor growth inhibition, serum prostate-specific antigen (PSA) levels did not show significant differences between treated and control groups, indicating a need for further investigation into the biomarker response .

Binding Affinity and Structural Studies

Recent studies have utilized molecular dynamics simulations to assess the binding affinity of this compound to HDAC1. The binding affinity was reported at -5.9 kcal/mol, indicating a strong interaction that stabilizes the HDAC1 complex .

Table 1: Binding Affinity Comparisons

CompoundBinding Affinity (kcal/mol)
This compound-5.9
Alectinib-9.4

This data suggests that while Alectinib shows a higher binding affinity, this compound remains a significant candidate for further exploration in HDAC inhibition.

Case Studies

Several case studies illustrate the potential application of this compound in cancer therapeutics:

  • Prostate Cancer Treatment : A study demonstrated that this compound could significantly inhibit the growth of prostate cancer cells while inducing differentiation markers such as p21/WAF1 .
  • Combination Therapies : Ongoing research is evaluating the effectiveness of this compound in combination with other chemotherapeutic agents to enhance overall treatment efficacy.

特性

IUPAC Name

N'-hydroxy-N-pyridin-3-yloctanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c17-12(15-11-6-5-9-14-10-11)7-3-1-2-4-8-13(18)16-19/h5-6,9-10,19H,1-4,7-8H2,(H,15,17)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGLFIIZFVFJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191595
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382180-17-8
Record name Pyroxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0382180178
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12847
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyroxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 382180-17-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PYROXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12N86DSS23
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyroxamide
Reactant of Route 2
Reactant of Route 2
Pyroxamide
Reactant of Route 3
Pyroxamide
Reactant of Route 4
Reactant of Route 4
Pyroxamide
Reactant of Route 5
Pyroxamide
Reactant of Route 6
Reactant of Route 6
Pyroxamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。